molecular formula C17H20BrN3O4 B11085116 N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11085116
M. Wt: 410.3 g/mol
InChI Key: PTYGJPROXBOJRR-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a brominated nitrophenyl group, a cyclohexyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the bromination of 4-nitrophenol to produce 2-bromo-4-nitrophenol . This intermediate is then reacted with cyclohexylamine to form the corresponding amide. The final step involves the cyclization of the amide to form the pyrrolidine ring, resulting in the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of various functional groups in place of the bromine atom.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of brominated and nitrophenyl compounds with biological systems.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical pathways, potentially leading to the inhibition or activation of certain enzymes. The cyclohexyl and pyrrolidine rings can enhance the compound’s binding affinity to its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a brominated nitrophenyl group with a cyclohexyl and pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20BrN3O4

Molecular Weight

410.3 g/mol

IUPAC Name

N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H20BrN3O4/c18-14-9-13(21(24)25)6-7-15(14)19-17(23)11-8-16(22)20(10-11)12-4-2-1-3-5-12/h6-7,9,11-12H,1-5,8,10H2,(H,19,23)

InChI Key

PTYGJPROXBOJRR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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